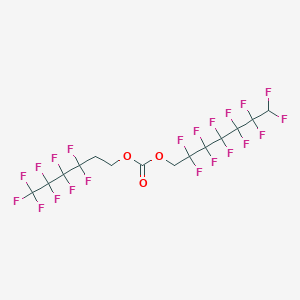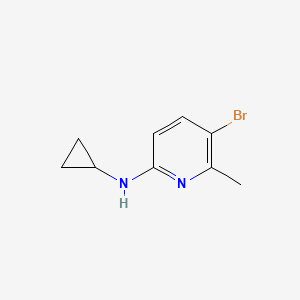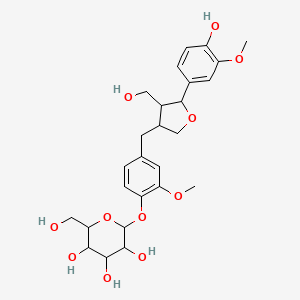
Lariciresinol 4-O-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lariciresinol 4-O-beta-D-glucopyranoside is a naturally occurring lignan glycoside found in various plant species. It is known for its potential health benefits and biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound is characterized by its complex molecular structure, which includes a lariciresinol core linked to a glucose molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lariciresinol 4-O-beta-D-glucopyranoside typically involves the glycosylation of lariciresinol. This process can be achieved through enzymatic or chemical methods. In the chemical synthesis route, lariciresinol is reacted with a glucose donor in the presence of a catalyst such as silver carbonate or trifluoromethanesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, such as flaxseed or sesame seeds. The extraction process includes solvent extraction, followed by purification steps like column chromatography. This method is preferred for large-scale production due to its cost-effectiveness and the natural abundance of the compound in certain plants.
Chemical Reactions Analysis
Types of Reactions: Lariciresinol 4-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the lariciresinol core, potentially altering its properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new derivatives with unique characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive lignans and glycosides.
Biology: The compound exhibits significant antioxidant activity, protecting cells from oxidative stress.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting health and wellness.
Mechanism of Action
The biological effects of Lariciresinol 4-O-beta-D-glucopyranoside are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukin-6.
Antimicrobial Action: this compound disrupts the cell membrane integrity of pathogens, leading to their death.
Comparison with Similar Compounds
Lariciresinol 4-O-beta-D-glucopyranoside is unique among lignan glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Secoisolariciresinol diglucoside: Found in flaxseed, known for its potent antioxidant properties.
Pinoresinol diglucoside: Present in olive oil, with notable anti-inflammatory effects.
Matairesinol: Found in sesame seeds, exhibiting both antioxidant and anticancer activities.
Compared to these compounds, this compound offers a unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H34O11 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
2-[4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3 |
InChI Key |
GAYKAIAESJROGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


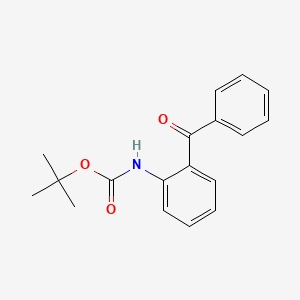
amine](/img/structure/B12087637.png)
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
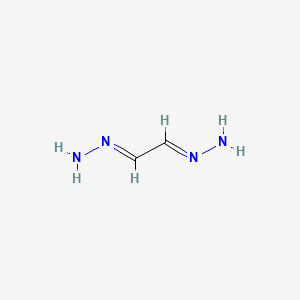

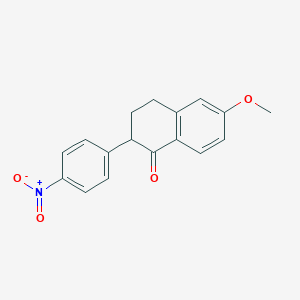
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)


![1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087671.png)
![Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide](/img/structure/B12087673.png)
![ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B12087675.png)
